1-(2-(Pyridin-2-yl)ethyl)piperazine

Content Navigation

- 1. General Information

- 2. 1-(2-(Pyridin-2-yl)ethyl)piperazine: A Procurement Guide to a Core Medicinal Chemistry and Materials Science Building Block

- 3. Procurement Alert: Why Analogs of 1-(2-(Pyridin-2-yl)ethyl)piperazine Are Not Interchangeable

- 4. Quantitative Evidence for Procuring 1-(2-(Pyridin-2-yl)ethyl)piperazine

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

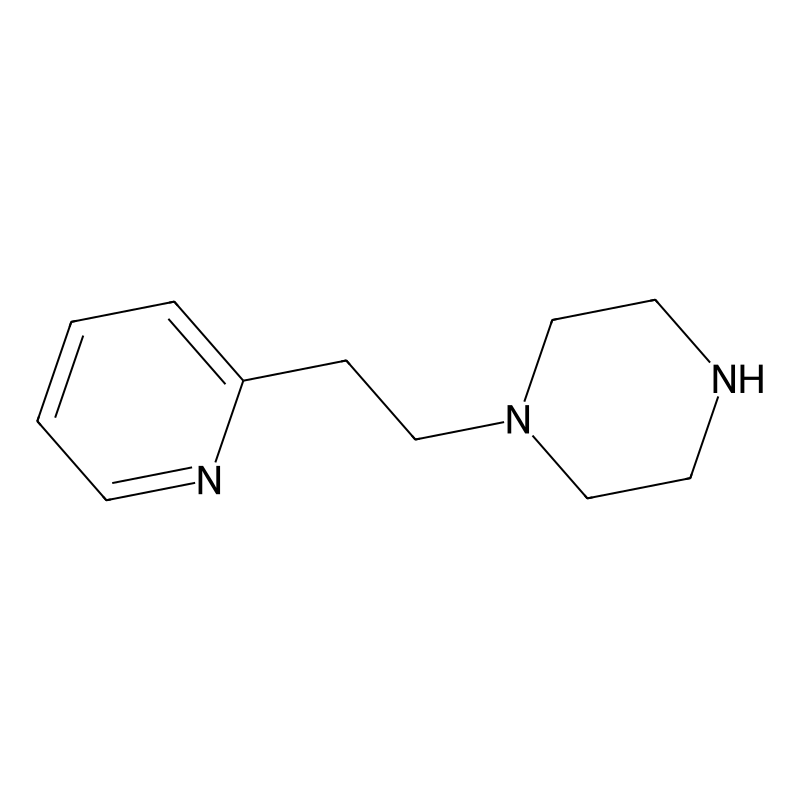

1-(2-(Pyridin-2-yl)ethyl)piperazine (CAS 63732-26-3) is a heterocyclic compound featuring a pyridine ring linked by an ethyl bridge to a piperazine moiety. This specific structural arrangement provides two key functionalities for further chemical synthesis: the pyridine nitrogen acts as a coordination site and hydrogen bond acceptor, while the secondary amine of the piperazine ring serves as a versatile nucleophilic handle for elaboration. This combination makes it a foundational building block in the development of CNS-active pharmaceutical agents and tailored metal-ligand complexes.

References

- [1] Pasetto, E., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. *Int. J. Mol. Sci.* **2022**, *23*(19), 11928.

- [2] Lacivita, E., et al. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7), a Potent and Selective Dopamine D4 Receptor Agonist. *J. Med. Chem.* **2012**, *55*(1), 566-570.

- [3] Black, D. L., et al. Chlorocobalt complexes with pyridylethyl-derived diazacycloalkanes. *Acta Cryst. E* **2022**, *78*, 148-154.

- [4] Faizan, S., et al. Structure‐activity relationship of antidepressant activity piperazine derivatives. *Drug Dev Res.* **2024**, 1-28.

- [5] Khatik, G.L., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. *Molecules* **2024**, *29*(14), 3224.

Substituting this compound with close analogs is often unviable for optimized applications. Changing the pyridine nitrogen position (e.g., to the 4-position) alters the bite angle and coordination geometry in metal complexes. Altering the core from piperazine to piperidine can invert receptor affinity by orders of magnitude due to changes in basicity and hydrogen bonding potential. Furthermore, using the N,N'-disubstituted analog, 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine, fundamentally changes its function from a chelating ligand to a bridging ligand, resulting in entirely different supramolecular structures. These structural distinctions are critical for achieving target binding affinity in drug discovery and predictable geometries in materials science, making precise isomer and analog selection a primary procurement consideration.

References

- [1] Pasetto, E., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. *Int. J. Mol. Sci.* **2022**, *23*(19), 11928.

- [2] Black, D. L., et al. Chlorocobalt complexes with pyridylethyl-derived diazacycloalkanes. *Acta Cryst. E* **2022**, *78*, 148-154.

- [3] Purkait, S., et al. Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. *Dalton Trans.* **2017**, *46*, 1353-1364.

Precursor Suitability: A Validated Starting Point for High-Affinity Dopamine D4 Receptor Ligands

This compound is a direct precursor to a class of potent and selective dopamine D4 receptor agonists. A derivative, *N*-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is synthesized from a close analog of the title compound, demonstrates a binding affinity (Ki) of 1.52 nM for the human D4 receptor. Crucially, it shows over 100-fold selectivity against D2, D3, and multiple serotonin receptors, a critical attribute for developing targeted CNS therapeutics. Procuring this specific scaffold provides the most direct synthetic route to this high-value pharmacophore.

| Evidence Dimension | Receptor Binding Affinity (Ki) of a Direct Derivative |

| Target Compound Data | 1.52 nM (for Dopamine D4 receptor) |

| Comparator Or Baseline | >100-fold selectivity vs. Dopamine D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, CB1, and sigma-1 receptors |

| Quantified Difference | >10,000% lower affinity for off-target receptors |

| Conditions | In vitro competitive binding assay using [3H]methylspiperone in recombinant HEK293 cells. |

This evidence validates the compound's utility as a high-value starting material for developing selective CNS drug candidates, justifying its procurement over more generic or unvalidated building blocks.

Structural Selectivity: Piperazine vs. Piperidine Core Determines >400-Fold Difference in Sigma-1 Receptor Affinity

The choice between a piperazine and a piperidine core is a critical design decision with dramatic consequences for bioactivity. In a study on closely related pyridinyl derivatives, the compound with a 4-(pyridin-4-yl)piperazin-1-yl core showed a low affinity for the sigma-1 receptor (σ1R) with a Ki of 1531 nM. In direct contrast, substituting the piperazine with a piperidine ring resulted in a compound with a Ki of 3.64 nM, representing a more than 420-fold increase in affinity. This demonstrates the non-interchangeable nature of these two heterocyclic cores.

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | 1531 nM (for Piperazine-containing analog at σ1R) |

| Comparator Or Baseline | Piperidine-containing analog: 3.64 nM |

| Quantified Difference | 420-fold lower affinity for the piperazine analog compared to the piperidine analog |

| Conditions | Competitive binding assays for human sigma-1 receptor (hσ1R). |

For researchers targeting or avoiding the sigma-1 receptor, this quantitative data proves that substituting between piperazine and piperidine analogs is not a trivial modification and justifies the specific procurement of one over the other.

Coordination Chemistry: Enables Terminal Chelation, Unlike Bridging Behavior of Disubstituted Analogs

The monosubstituted nature of 1-(2-(Pyridin-2-yl)ethyl)piperazine is critical for its function as a terminal or chelating ligand in coordination chemistry. The available secondary amine allows it to act as a bidentate N,N'-ligand to a single metal center. This is fundamentally different from the behavior of its close analog, 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz), where both piperazine nitrogens are substituted. In a cobalt(II) chloride system, Ppz was shown to act as a bridging ligand, forming a dinuclear complex, [Co2(Ppz)Cl4], where the piperazine ring links two separate cobalt ions. This bridging behavior is impossible for the monosubstituted title compound.

| Evidence Dimension | Coordination Mode |

| Target Compound Data | Acts as a terminal bidentate (chelating) ligand |

| Comparator Or Baseline | 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) acts as a bridging ligand |

| Quantified Difference | Qualitative difference: Mononuclear chelate vs. Dinuclear bridged complex |

| Conditions | Synthesis of cobalt(II) chloride complexes. |

This dictates the resulting molecular and supramolecular architecture, making the choice between the mono- and di-substituted piperazine essential for researchers designing catalysts, polymers, or metal-organic frameworks with specific, predictable geometries.

Development of Selective Dopamine D4 Receptor Modulators

This compound is the right choice as a starting material for medicinal chemistry programs aimed at developing selective D4 receptor ligands for potential use in schizophrenia and other CNS disorders. Its structure is validated as a direct precursor to scaffolds with nanomolar potency and high selectivity over other dopamine and serotonin receptors.

Synthesis of Defined Mononuclear Metal Complexes

In materials science and catalysis, this ligand is ideal for synthesizing well-defined, mononuclear metal complexes. Its inability to form bridged structures, unlike its disubstituted counterparts, ensures predictable coordination spheres and avoids the formation of polymeric or oligomeric species, which is critical for studies in homogeneous catalysis and molecular magnetism.

Negative Control and Baseline in SAR Studies

For researchers developing ligands targeting the sigma-1 receptor, this compound serves as an excellent negative control or baseline scaffold. The established low affinity of the pyridinylpiperazine core for σ1R allows for clear structure-activity relationship conclusions when compared against higher-affinity analogs, such as those based on a piperidine core.

References

- [1] Lacivita, E., et al. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7), a Potent and Selective Dopamine D4 Receptor Agonist. *J. Med. Chem.* **2012**, *55*(1), 566-570.

- [2] Black, D. L., et al. Chlorocobalt complexes with pyridylethyl-derived diazacycloalkanes. *Acta Cryst. E* **2022**, *78*, 148-154.

- [3] Pasetto, E., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. *Int. J. Mol. Sci.* **2022**, *23*(19), 11928.